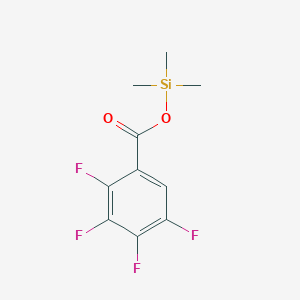
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a propan-2-yloxy group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: The 4-position of the pyrrolidine ring is substituted with a propan-2-yloxy group using an appropriate alkylating agent under basic conditions.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as osmium tetroxide or a similar reagent to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carbonyl group back to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, nucleophiles, bases, or acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deoxygenated or hydroxylated derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-(methoxy)pyrrolidin-3-ol: Similar structure with a methoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(ethoxy)pyrrolidin-3-ol: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(butan-2-yloxy)pyrrolidin-3-ol: Similar structure with a butan-2-yloxy group instead of a propan-2-yloxy group.
Uniqueness
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The propan-2-yloxy group provides distinct steric and electronic properties compared to other alkoxy groups, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(3R,4R)-4-propan-2-yloxypyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
CMFYPRVQVHPARR-RNFRBKRXSA-N |
SMILES isomérique |
CC(C)O[C@@H]1CNC[C@H]1O |
SMILES canonique |
CC(C)OC1CNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


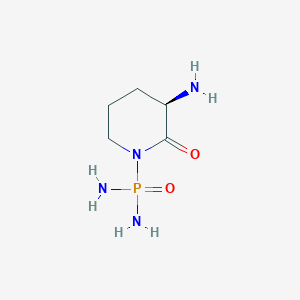
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

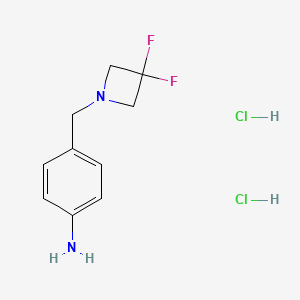
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
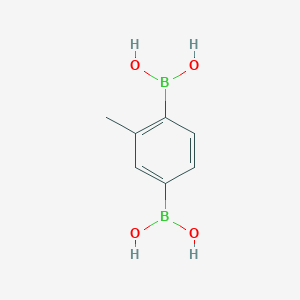
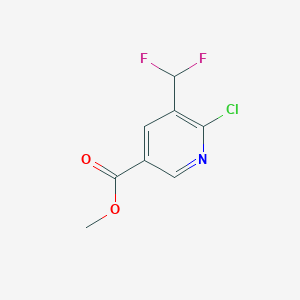
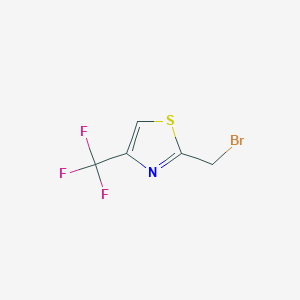
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
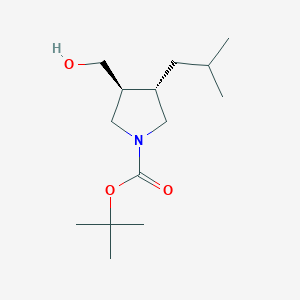
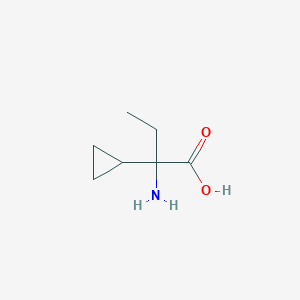
![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)

